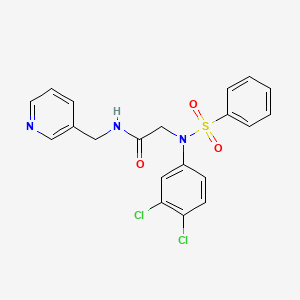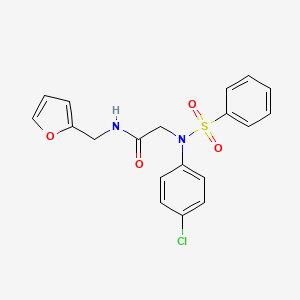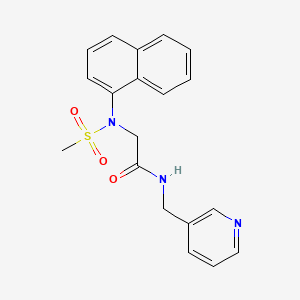
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its perceived therapeutic effects. MDMA is a synthetic compound that belongs to the class of amphetamines and has been used in various scientific research studies.
Mecanismo De Acción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability. The increased levels of serotonin lead to feelings of empathy, emotional openness, and decreased fear response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of oxytocin, a hormone associated with social bonding and trust. The effects of this compound can last for several hours, and users may experience feelings of euphoria, increased energy, and emotional openness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to induce specific emotional states in participants, which can be useful in studying the effects of emotions on behavior. However, this compound is a controlled substance, and obtaining it for research purposes can be challenging. Additionally, the effects of this compound can be unpredictable, and its use in research studies must be carefully monitored.
Direcciones Futuras
Future research on N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could focus on its potential therapeutic effects in treating other mental health disorders, such as depression and addiction. It could also explore the long-term effects of this compound use and its impact on brain function. Additionally, research could focus on developing safer and more effective methods of synthesizing this compound and other psychoactive compounds.
Conclusion:
This compound is a psychoactive compound that has been used in various scientific research studies. It has shown promising results in treating PTSD and enhancing psychotherapy sessions. This compound works by increasing the levels of neurotransmitters in the brain, leading to feelings of empathy and emotional openness. While this compound has several advantages for lab experiments, its use must be carefully monitored due to its unpredictable effects. Future research could focus on exploring its potential therapeutic effects and developing safer methods of synthesizing psychoactive compounds.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies, including the treatment of post-traumatic stress disorder (PTSD) and anxiety in patients. It has also been used to enhance psychotherapy sessions by promoting emotional openness and empathy. This compound has shown promising results in treating PTSD in clinical trials, with some patients experiencing long-lasting improvements in symptoms.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-3-6-14(7-4-12)19(25(2,21)22)10-17(20)18-13-5-8-15-16(9-13)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGDDMWXNWEBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3465141.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3465150.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465152.png)

![N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465171.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3465174.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465180.png)

![1-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-4-phenylpiperazine](/img/structure/B3465190.png)

![ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465192.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465200.png)
![N~2~-(4-chlorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465225.png)
